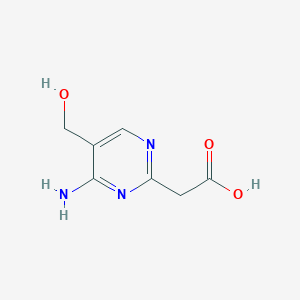

2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid

Description

Properties

IUPAC Name |

2-[4-amino-5-(hydroxymethyl)pyrimidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c8-7-4(3-11)2-9-5(10-7)1-6(12)13/h2,11H,1,3H2,(H,12,13)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTXJWVAOSHUAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)CC(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis from Pyrimidine Precursors

Research indicates that pyrimidine derivatives such as 4-amino-5-aminomethyl-2-methylpyrimidine serve as crucial intermediates. These compounds are synthesized through reactions involving substituted aromatic aldehydes, malononitrile, and urea, followed by chlorination and further functionalization.

- Condensation of aromatic aldehyde, malononitrile, and urea to form dihydropyrimidine intermediates.

- Chlorination with phosphorus oxychloride (POCl₃) to introduce chloro groups at specific positions.

- Reactions with nucleophiles (e.g., hydrazine hydrate or ethanol amine) to install amino or hydroxy functionalities.

| Step | Reagents/Conditions | Yield | Remarks |

|---|---|---|---|

| Synthesis of dihydropyrimidine | Aromatic aldehyde, malononitrile, urea, K₂CO₃, ethanol | 89% | High yield, characterized by IR, NMR, MS |

| Chlorination to 2-chloropyrimidine | POCl₃, reflux | 56% | Purification via recrystallization |

| Functionalization to amino derivatives | Hydrazine hydrate or ethanol amine | 64-59% | Recrystallization from ethanol |

Cyclization and Hydroxymethylation

Another approach involves cyclization of suitably substituted precursors followed by hydroxymethylation at the 5-position of the pyrimidine ring. This method often employs formaldehyde derivatives or hydroxymethylating agents under controlled conditions.

| Step | Reagents/Conditions | Yield | Remarks |

|---|---|---|---|

| Hydroxymethylation | Formaldehyde, base | Variable | Yields depend on reaction control |

| Cyclization | Appropriate amidines or nitriles | Moderate | Purification via recrystallization |

Reaction of Pyrimidine Intermediates with Hydroxymethylating Agents

Use of α-Methoxymethyl-β-methoxyacrylonitrile

A notable method involves reacting butyramidine derivatives with α-methoxymethyl-β-methoxyacrylonitrile under mild temperatures (-10°C to +20°C). This process facilitates the formation of the hydroxymethyl group at the 5-position of the pyrimidine ring, ultimately yielding the target compound.

| Starting Material | Reagent | Temperature | Excess | Yield | Notes |

|---|---|---|---|---|---|

| Butyramidine | α-Methoxymethyl-β-methoxyacrylonitrile | -10°C to +20°C | 0.4-5 molar | Moderate to good | Reaction proceeds via nucleophilic addition |

Crystallization and Purification

Post-reaction, the product can be isolated through crystallization from the reaction mixture, often using solvents like xylene or ethanol, which aid in obtaining high-purity compounds.

| Step | Method | Purity | Yield | Remarks |

|---|---|---|---|---|

| Crystallization | Cooling of reaction mixture | High | Variable | Cost-effective purification |

(Source: US Patent US4918191A,)

Alternative Synthetic Routes

Multi-Component Reactions

Some methods utilize multi-component reactions involving amidines, nitriles, and aldehydes, enabling the assembly of the pyrimidine core with hydroxymethyl groups in a single step or minimal steps.

Use of Salts and Catalysts

Lewis acids such as transition metal salts (e.g., Fe, Co, Ni) can catalyze the cyclization and hydroxymethylation processes, improving yields and selectivity.

| Catalyst | Reaction Type | Effect | Reference |

|---|---|---|---|

| Fe(II), Co(II) | Cyclization, hydroxymethylation | Increased yield, selectivity |

(Source: US Patent US8198443B2,)

Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Pyrimidine Synthesis | Aromatic aldehyde, malononitrile, urea | K₂CO₃, POCl₃ | Reflux, chlorination | High purity, well-understood | Multi-step, energy-intensive |

| Hydroxymethylation with Formaldehyde | Pyrimidine intermediates | Formaldehyde | Mild, controlled | Straightforward | Possible side reactions |

| Reaction with α-Methoxymethyl-β-methoxyacrylonitrile | Butyramidine derivatives | α-Methoxymethyl-β-methoxyacrylonitrile | -10°C to +20°C | Good yields, scalable | Requires specific reagents |

| Multi-component reactions with Lewis acids | Amidines, nitriles | Metal salts | Catalytic | Efficient | Catalyst cost |

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of 2-(4-carboxy-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid.

Reduction: Formation of 2-(4-amino-5-(hydroxymethyl)pyrimidin-2-yl)ethylamine.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid lies in its potential as a pharmaceutical agent. Research has indicated that this compound exhibits:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various pathogenic bacteria and fungi. For example, a study published in the Journal of Medicinal Chemistry demonstrated that modifications to the hydroxymethyl group enhanced antimicrobial efficacy against resistant strains of Staphylococcus aureus .

- Antitumor Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells. A case study involving human breast cancer cell lines indicated that treatment with this compound led to significant reductions in cell viability, highlighting its potential as an anticancer agent .

Agricultural Applications

The compound has also been explored for its agricultural benefits:

- Plant Growth Regulation : Research indicates that this compound can act as a plant growth regulator. A study found that applying this compound to crops resulted in improved growth rates and increased resistance to environmental stressors .

- Pesticidal Properties : Investigations into the pesticidal effects of this compound have revealed its potential as a natural pesticide. Field trials showed that formulations containing this compound reduced pest populations without adversely affecting beneficial insects .

Biochemical Research

In biochemical research, the compound serves as a valuable tool for studying metabolic pathways:

- Enzyme Inhibition Studies : It has been used to investigate the inhibition of specific enzymes involved in nucleotide metabolism. For instance, studies have shown that it can inhibit dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria .

- Biomarker Development : The unique structure of this compound allows it to function as a biomarker for certain diseases. Research is ongoing to explore its role in diagnosing metabolic disorders related to pyrimidine metabolism .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Antimicrobial Activity | Enhanced activity against resistant Staphylococcus aureus. | |

| Antitumor Properties | Induced apoptosis in breast cancer cell lines. | |

| Plant Growth Regulation | Improved growth rates in treated crops. | |

| Pesticidal Properties | Effective reduction of pest populations without harming beneficial insects. | |

| Enzyme Inhibition | Inhibition of dihydropteroate synthase demonstrated. | |

| Biomarker Development | Potential role in diagnosing metabolic disorders explored. |

Mechanism of Action

The mechanism of action of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid involves its interaction with specific molecular targets. In biological systems, it may act as a substrate or inhibitor of enzymes involved in nucleotide metabolism. The hydroxymethyl and amino groups play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes critical structural differences and similarities between 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid and its analogs:

Analysis of Substituent Effects

Hydroxymethyl (-CH₂OH) vs. Methylthio groups, however, may increase lipophilicity and membrane permeability, as seen in antimicrobial pyrimidines .

Amino (-NH₂) vs. Oxo (=O): The 4-amino group in the target compound contrasts with oxo substituents in analogs like 166267-96-5 . Amino groups can participate in hydrogen bonding, influencing receptor binding, while oxo groups may stabilize tautomeric forms or affect electronic distribution.

Acetic Acid (-CH₂COOH) vs. Ester Derivatives:

- The acetic acid moiety in the target compound is critical for ionization at physiological pH, affecting bioavailability. Esterified analogs (e.g., 944249-74-5 ) likely act as prodrugs, improving absorption before hydrolysis to the active acid form.

Phenyl and Heterocyclic Additions:

- Compounds like 5810-65-1 incorporate aromatic substituents (e.g., phenyl), which may enhance binding to hydrophobic enzyme pockets or confer fluorescence properties useful in imaging.

Biological Activity

Overview

2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid, a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in biochemical pathways and therapeutic applications. This compound is recognized for its structural features, which include both hydroxymethyl and acetic acid functional groups, contributing to its unique reactivity and biological properties.

Target Interactions:

The primary biological targets of this compound include:

- Thiaminase-2

- Hydroxymethylpyrimidine/phosphomethylpyrimidine kinase

Mode of Action:

The interaction with these targets suggests that the compound may influence thiamine metabolism, which is crucial for energy production and several biochemical reactions involving carbohydrates. This modulation could lead to significant downstream effects on cellular metabolism.

Pharmacological Potential

Research indicates that this compound may have various pharmacological applications:

- Antiviral Activity: Preliminary studies suggest that it could exhibit antiviral properties, although specific mechanisms remain to be fully elucidated.

- Anticancer Properties: The compound has been investigated for its potential to inhibit cancer cell proliferation through its effects on thiamine-dependent processes, which are critical in cancer metabolism .

In Vitro Studies

A study exploring the cytotoxic effects of related compounds demonstrated that modifications in the pyrimidine structure can significantly alter biological activity. For instance, derivatives of this compound have shown varying degrees of cytotoxicity against different cancer cell lines, indicating the importance of structural nuances in therapeutic efficacy .

In Vivo Studies

Further research has highlighted the hypolipidemic effects of similar pyrimidine derivatives in animal models. Compounds synthesized from related structures exhibited significant antihyperlipidemic activity in high-fat diet-induced hyperlipidemia in rats, suggesting potential applications in metabolic disorders .

Reaction Pathways

The compound can undergo several chemical transformations:

- Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acid derivatives.

- Reduction: The amino group can be reduced to yield primary amines.

- Substitution: The amino group is capable of participating in nucleophilic substitution reactions.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of carboxylic acid derivatives | Potassium permanganate, chromium trioxide |

| Reduction | Formation of primary amines | Lithium aluminum hydride, sodium borohydride |

| Substitution | Formation of various substituted derivatives | Alkyl halides, acyl chlorides |

Structural Comparison

The unique combination of functional groups in this compound differentiates it from other pyrimidine derivatives. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-5-hydroxymethyl-2-methylpyrimidine | Methyl group instead of acetic acid | Limited research on anticancer activity |

| 4-Amino-5-methyl-2-hydroxypyridine | Pyridine ring instead of pyrimidine | Antimicrobial properties reported |

Q & A

Q. What are the recommended synthetic strategies and analytical methods for characterizing 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid in laboratory settings?

Methodological Answer:

- Synthesis: Begin with a pyrimidine core functionalization. Use a multi-step approach involving condensation reactions (e.g., coupling hydroxymethyl and acetic acid moieties via carbodiimide-mediated amidation). Protect the amino group during synthesis using tert-butoxycarbonyl (Boc) to prevent side reactions .

- Characterization:

- Purity: Employ reverse-phase HPLC with a C18 column and UV detection (254 nm), referencing pharmacopeial protocols for pyrimidine derivatives .

- Structural Confirmation: Use -NMR and -NMR to verify substituent positions and for molecular weight validation.

- Stability: Monitor degradation under varying pH and temperature using accelerated stability studies .

Q. What safety protocols are critical for handling this compound in laboratory environments?

Methodological Answer:

- Personal Protection: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .

- Spill Management: Neutralize acidic spills with sodium bicarbonate and collect residues in chemical waste containers. Avoid water jets to prevent dust dispersion .

- Storage: Store in airtight containers under nitrogen at 4°C to minimize hydrolysis and oxidation .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

Methodological Answer:

- Reaction Design: Use quantum chemical calculations (e.g., DFT) to model transition states and intermediate stability. Software like Gaussian or ORCA can predict activation energies for condensation and protection steps .

- Condition Screening: Apply machine learning (ML) to analyze historical reaction data and identify optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., HOBt vs. HOAt). ML models trained on pyrimidine synthesis datasets reduce trial-and-error experimentation .

- Validation: Cross-reference computational predictions with small-scale experiments (<100 mg) to refine parameters before scaling .

Q. How should researchers resolve contradictions in reported biological activity data for pyrimidine derivatives like this compound?

Methodological Answer:

- Experimental Replication: Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) across studies. For enzyme inhibition assays (e.g., 5-lipoxygenase), validate substrate concentrations and incubation times .

- Data Triangulation: Combine in vitro results (e.g., IC) with in vivo models (e.g., murine inflammation assays) to confirm dose-response relationships. Use LC-MS/MS to quantify metabolite interference .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like cell line heterogeneity or batch effects in reagent purity .

Q. What reactor design principles are critical for scaling up the synthesis of this compound while maintaining yield and purity?

Methodological Answer:

- Continuous Flow Systems: Implement microreactors for exothermic steps (e.g., Boc deprotection with TFA) to enhance heat dissipation and reduce byproduct formation .

- Membrane Separation: Integrate nanofiltration membranes post-reaction to remove unreacted reagents and retain the product via size-exclusion principles .

- Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy to monitor reaction progress and automate feed adjustments in real time .

Data Management and Validation

Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?

Methodological Answer:

- Electronic Lab Notebooks (ELNs): Document all experimental parameters (e.g., stirring speed, reagent lot numbers) digitally to enable traceability .

- Open-Source Validation: Share raw NMR/HPLC files in public repositories (e.g., Zenodo) for peer validation. Use blockchain timestamps to certify data authenticity .

- Interlaboratory Studies: Collaborate with external labs to replicate key findings, using harmonized protocols (e.g., USP guidelines for purity assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.